molecular formula C13H11BrN2O3S B15073728 N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B15073728
M. Wt: 355.21 g/mol
InChI Key: OEMCLQLAWYKPRK-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific structure and the presence of both bromine and sulfonamide groups. Similar compounds include:

    N-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with chlorine instead of bromine.

    N-[(5-methyl-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a methyl group instead of bromine.

    N-[(5-nitro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a nitro group instead of bromine.

These compounds share similar pharmacological properties but differ in their reactivity and specific applications due to the different substituents on the phenyl ring .

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H

InChI Key

OEMCLQLAWYKPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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